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Foreword: This document provides a comprehensive technical overview of N-acetyl-DL-leucine,

commercially known as Tanganil, and its pharmacologically active enantiomer, N-acetyl-L-

leucine. It is intended for researchers, scientists, and professionals in drug development,

offering in-depth insights into its history, mechanism of action, and the experimental basis for its

expanding therapeutic applications.

Introduction: From Vertigo Treatment to a
Neuroprotective Agent
N-acetyl-DL-leucine has been a long-standing treatment for acute vertigo in France, available

since 1957.[1][2][3][4][5][6][7] For decades, its precise mechanism of action remained largely

empirical.[8] However, recent scientific inquiry has sparked a "renaissance" for this molecule,

revealing the neuroprotective potential of its L-enantiomer, N-acetyl-L-leucine (NALL).[9][10]

This has led to its investigation as a promising therapy for a range of rare and debilitating

neurodegenerative disorders, including Niemann-Pick disease type C (NPC), GM2

gangliosidoses (Tay-Sachs and Sandhoff diseases), and Ataxia-Telangiectasia.[1][3][4][10][11]

Synthesis and Stereochemistry
N-acetyl-DL-leucine is a racemic mixture, containing equal parts of N-acetyl-D-leucine and N-

acetyl-L-leucine. The synthesis of the racemic mixture typically involves the acylation of L-

leucine with acetic anhydride.[12][13] A key step in the industrial synthesis is the racemization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1630630?utm_src=pdf-interest
https://www.clinicaltrials.gov/study/NCT03759678
https://intrabio.com/wp-content/uploads/2025/08/cns-2025-poster.pdf
https://eureka.patsnap.com/patent-CN104592052A
https://www.ebmtp.com/content/100/10/e1072.full.pdf
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0229585
https://mayoclinic.elsevierpure.com/en/publications/efficacy-and-safety-of-n-acetyl-l-leucine-in-niemannpick-disease-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954382/
https://fdaaa.trialstracker.net/trial/NCT03759678/
https://clinicaltrials.eu/trial/study-on-n-acetyl-l-leucine-for-patients-with-niemann-pick-disease-type-c/
https://nnpdf.org/wp-content/uploads/2024/02/IntraBio-Bremova-Ertl-NEJM-Publication-02.01.2024.pdf
https://www.clinicaltrials.gov/study/NCT03759678
https://eureka.patsnap.com/patent-CN104592052A
https://www.ebmtp.com/content/100/10/e1072.full.pdf
https://nnpdf.org/wp-content/uploads/2024/02/IntraBio-Bremova-Ertl-NEJM-Publication-02.01.2024.pdf
https://www.clinicaltrials.gov/study/NCT03759665
https://isef.net/project/chem055t-n-acetyl-dl-leucine-synthesis-for-pharmaceuticals
https://pubmed.ncbi.nlm.nih.gov/38294974/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of L-leucine, which can be achieved by treating it with acetic anhydride in the presence of

sodium hydroxide or via a Schiff base formed with salicylic aldehyde.[12][13][14][15][16]

It is the L-enantiomer, N-acetyl-L-leucine, that is considered the pharmacologically active

component.[4][11][17] Preclinical and clinical studies have consistently demonstrated the

superior efficacy of the L-enantiomer in various disease models.[1][2][17]

Pharmacokinetics: The Tale of Two Enantiomers
Studies in mice have revealed significant and unexpected differences in the pharmacokinetics

of the D- and L-enantiomers of N-acetyl-leucine following oral administration of the racemic

mixture.[9][18][19]

When administered as a racemate (N-acetyl-DL-leucine), the maximum plasma concentration

(Cmax) and the area under the curve (AUC), which represents total drug exposure, are

substantially greater for the D-enantiomer compared to the L-enantiomer.[9][18][19][20][21][22]

This suggests that chronic administration of the racemate could lead to an accumulation of the

D-enantiomer, which may have unknown or undesirable effects.[9][18][19][20]

Conversely, when purified N-acetyl-L-leucine is administered, its Cmax and AUC are higher

than when the same dose is given as part of the racemic mixture.[9][18] This is thought to be

due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and a more

significant first-pass metabolism (likely deacetylation) of the L-enantiomer.[18][19][20][21] Both

enantiomers are transported by the monocarboxylate transporter 1 (MCT1), but only the L-

enantiomer is subsequently metabolized.[10][23]

Quantitative Pharmacokinetic Data in Mice (Oral
Administration)
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Compound
Administered

Enantiomer
Quantified

Cmax (ng/mL) AUC (h*ng/mL) T1/2 (h)

N-acetyl-DL-

leucine

N-acetyl-D-

leucine
86,100 57,800 0.31

N-acetyl-L-

leucine
3,410 2,560 0.40

N-acetyl-L-

leucine

N-acetyl-D-

leucine
436 573 0.29

N-acetyl-L-

leucine
16,800 11,400 0.25

Data extracted from a study in mice with a nominal oral dose of 100 mg/kg.[5][20][21][24]

Mechanism of Action: A Multifaceted Approach
While the precise molecular mechanisms of N-acetyl-L-leucine are still under investigation, a

growing body of evidence points to a multi-pronged mode of action centered on cellular

restoration and neuroprotection.

Enhancement of Autophagy and Lysosomal Function
A key proposed mechanism is the enhancement of autophagy, the cellular process for clearing

damaged organelles and misfolded proteins.[25][26][27] In models of neurodegenerative

diseases and traumatic brain injury, N-acetyl-L-leucine has been shown to improve autophagy

flux.[26][27][28] This is particularly relevant for lysosomal storage disorders like NPC, where

cellular debris accumulates. The proposed mechanism may involve the inhibition of mTORC1,

a key negative regulator of autophagy, although some studies suggest the effect may be

mTOR-independent.[7][27][29]

Neuroinflammation and Neurodegeneration
N-acetyl-L-leucine has demonstrated anti-inflammatory and neuroprotective effects. In a mouse

model of traumatic brain injury, it attenuated cortical cell death and reduced the expression of

neuroinflammatory markers.[26][30] In models of Parkinson's disease, N-acetyl-L-leucine has
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been shown to reduce levels of pathological pS129-alpha-synuclein and upregulate lysosomal,

mitochondrial, and synaptic proteins.[31]

Restoration of Neuronal Function
Early research into the racemic mixture for vertigo suggested that it acts by restoring the

membrane potential of hyperpolarized or depolarized vestibular neurons.[3][22][27][32] This

ability to normalize neuronal function may be a fundamental aspect of its therapeutic effect in a

broader range of neurological conditions.
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Proposed mechanism of action for N-acetyl-L-leucine (NALL).

Key Experimental Protocols
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This section details the methodologies for pivotal preclinical and clinical studies that have

shaped our understanding of N-acetyl-leucine.

Preclinical Studies
This protocol is designed to quantify the effect of N-acetyl-L-leucine on autophagy flux in a

neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells stably expressing the mRFP-GFP-LC3

tandem reporter.

Cell Seeding: Cells are plated on glass-bottom dishes to achieve 60-70% confluency.

Treatment: Cells are pre-treated with varying concentrations of N-acetyl-L-leucine (e.g., 10

µM, 50 µM, 100 µM) for 24 hours.

Controls:

Vehicle control (e.g., PBS).

Positive control for autophagy induction: Rapamycin (100 nM for 4 hours).

Negative control for autophagy flux: Bafilomycin A1 (100 nM for the last 4 hours).

Fixation and Staining:

Wash cells twice with PBS.

Fix with 4% paraformaldehyde (PFA) for 15 minutes.

Wash three times with PBS.

Stain with DAPI to visualize nuclei.

Imaging and Analysis:

Images are acquired using a fluorescence microscope.
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Quantify the number of green (autophagosomes) and red-only (autolysosomes) puncta

per cell. An increased ratio of red to green puncta indicates enhanced autophagy flux.[25]

Start

Seed SH-SY5Y mRFP-GFP-LC3 cells

Treat with NALL and controls
(24h)

Fix with PFA and stain with DAPI

Fluorescence Microscopy

Quantify red and green puncta

End

Click to download full resolution via product page

Workflow for the in vitro autophagy flux assay.

This protocol evaluates the neuroprotective effects of N-acetyl-L-leucine in a mouse model of

TBI.
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Animal Model: Male C57BL/6 mice (8-10 weeks old).

TBI Induction:

Anesthetize the mouse and secure it in a stereotaxic frame.

Perform a craniotomy over the parietal cortex.

Induce a moderate TBI using a CCI device (e.g., 3 mm tip, 4 m/s velocity, 1.5 mm depth).

Suture the scalp and allow the animal to recover.

NALL Administration:

Mice are randomly assigned to treatment (N-acetyl-L-leucine) or vehicle groups.

N-acetyl-L-leucine is administered orally (e.g., 100 mg/kg daily) for a specified period post-

TBI.[30]

Functional Outcome Assessment:

Motor function is assessed using the Rotarod test at baseline and multiple time points

post-TBI.

Histological Analysis:

At the end of the study, brain tissue is collected for immunohistochemical analysis of

neuronal markers (e.g., NeuN) and markers of neuroinflammation (e.g., Iba1).[25]

Clinical Trials
A master protocol has been established to investigate N-acetyl-L-leucine in three rare

neurodegenerative diseases: Niemann-Pick type C (NPC), GM2 Gangliosidoses, and Ataxia-

Telangiectasia (A-T).[28][33]

Parent Study:

Baseline period.
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6-week treatment period with orally administered N-acetyl-L-leucine.

6-week post-treatment washout period.[1][6][11][34][35]

Extension Phase:

Allows for long-term assessment of safety and efficacy.[1][11][34]

Inclusion:

Genetically confirmed diagnosis of the respective disease.

Age ≥ 4 or 6 years, depending on the trial.[2][9][36]

Specific range on the Scale for the Assessment and Rating of Ataxia (SARA) score.[1][9]

Ability to perform specific functional tests (e.g., 9-Hole Peg Test).[1][9]

Exclusion:

Use of prohibited medications that could confound the results (e.g., N-acetyl-DL-leucine,

aminopyridines) without a sufficient washout period.[2][36]

Certain co-morbidities (e.g., malignancies, insulin-dependent diabetes).[23]

Adults and adolescents (≥13 years): 4 g/day .[6][34][35][36]

Children (6-12 years): Weight-tiered doses.[6][34][35][36]

Primary Endpoint: Clinical Impression of Change in Severity (CI-CS), assessed by blinded

raters who review videos of patients performing a primary anchor test (e.g., 8-Meter Walk

Test or 9-Hole Peg Test).[1][6][33][35]

Secondary Endpoints:

Scale for the Assessment and Rating of Ataxia (SARA).[10][13][35]

Spinocerebellar Ataxia Functional Index (SCAFI).[28][35]
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Clinical Global Impression (CGI) scales.[35]

Quality of life assessments (e.g., EuroQol-5D).[28][35]

Screening
(Inclusion/Exclusion Criteria)

Baseline Period

6-Week Treatment
(NALL)

6-Week Washout

Primary & Secondary
Endpoint Assessment

Optional Extension Phase
(Long-term follow-up)

Click to download full resolution via product page

General workflow for N-acetyl-L-leucine clinical trials.

Clinical Efficacy Data
Clinical trials have demonstrated the efficacy of N-acetyl-L-leucine in improving neurological

symptoms in patients with Niemann-Pick disease type C.
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Quantitative Clinical Efficacy Data in Niemann-Pick Type
C

Treatment
Group

Outcome
Measure

Baseline Score
(Mean ± SD)

Change from
Baseline
(Mean ± SD)

p-value

NALL (12 weeks)
SARA Total

Score
15.88 ± 7.50 -1.97 ± 2.43 <0.001

Placebo (12

weeks)

SARA Total

Score
15.68 ± 7.39 -0.60 ± 2.39 -

NALL (12

months)

5-domain NPC-

CSS
11.10 ± 4.73 -0.27 ± 2.42 0.009

Historical Cohort

(12 months)

5-domain NPC-

CSS
- +1.5 ± 3.16 -

NALL (18

months)

5-domain NPC-

CSS
11.10 ± 4.73 +0.05 ± 2.95 0.023

Historical Cohort

(18 months)

5-domain NPC-

CSS
- +2.25 ± 4.74 -

SARA: Scale for the Assessment and Rating of Ataxia (lower score is better). NPC-CSS:

Niemann-Pick Disease Type C Clinical Severity Scale (lower score is better). Data from a

randomized controlled trial and its open-label extension.[10][13][15][17][37]

These results show a statistically significant improvement in neurological status with N-acetyl-

L-leucine treatment compared to both placebo and the expected disease progression in a

historical cohort.

Conclusion and Future Directions
N-acetyl-DL-leucine, a drug with a long history in the treatment of vertigo, has been revitalized

through the scientific investigation of its L-enantiomer. N-acetyl-L-leucine has emerged as a

promising neuroprotective agent with a favorable safety profile. Its multifaceted mechanism of

action, centered on the enhancement of cellular clearance pathways and reduction of
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neuroinflammation, makes it a compelling candidate for a range of neurodegenerative

disorders.

Ongoing and future research will continue to elucidate the precise molecular targets of N-

acetyl-L-leucine and explore its therapeutic potential in a wider array of neurological conditions.

The journey of this molecule from a symptomatic treatment for a common ailment to a potential

disease-modifying therapy for rare and devastating diseases is a testament to the power of

scientific rediscovery in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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